molecular formula C14H10 B032357 Phenanthrene-d10 CAS No. 1517-22-2

Phenanthrene-d10

Cat. No. B032357
CAS RN: 1517-22-2
M. Wt: 188.29 g/mol
InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N
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Description

Synthesis Analysis

The synthesis of phenanthrene derivatives, including phenanthrene-d10, can involve various chemical reactions and strategies to introduce deuterium atoms into the phenanthrene structure. For instance, a versatile method for the synthesis of 9,10-disubstituted phenanthrenes has been reported, highlighting the reactivity and adaptability of phenanthrene's core structure in synthetic chemistry (Tempesti et al., 2005). Moreover, advanced palladium-catalyzed reactions have been developed for the efficient synthesis of both symmetric and unsymmetric phenanthrenes, showcasing the chemical versatility of phenanthrene as a precursor for more complex deuterated derivatives (Gou et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound has been studied through vibrational spectroscopy and theoretical predictions, which provide insights into the arrangement of deuterium atoms within the phenanthrene framework. The assignment of vibrational modes in this compound was achieved by analyzing its infrared and Raman spectra, with theoretical support from valence force field calculations (Schettino, 1967). These studies confirm the structural integrity of the deuterated phenanthrene and its similarity to the non-deuterated counterpart.

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of PAHs, including atmospheric oxidation processes. The reaction of phenanthrene with OH radicals in the presence of O2 and NOx has been theoretically studied, elucidating the atmospheric degradation pathways that lead to oxygenated derivatives of phenanthrene, including this compound (Zhao et al., 2016). This research underscores the environmental relevance of this compound and its role in atmospheric chemistry.

Physical Properties Analysis

The physical properties of this compound, such as its absorption spectra and phase behavior, are crucial for its application in spectroscopic studies and material science. The ultraviolet, visible, and near-infrared absorption spectra of matrix-isolated phenanthrene cations, including the deuterated variants, provide valuable information on the electronic structure and photophysical properties of this compound (Salama et al., 1994).

Chemical Properties Analysis

The chemical behavior of this compound, especially in relation to its deuterium atoms, offers insights into its stability and reactivity. Deuterated phenanthrene is metabolized into tetraol end products via the diol epoxide pathway, a process that can be quantified in biological samples to assess PAH metabolism. This property of this compound is exploited in studies aiming to evaluate the metabolic activation of carcinogenic PAHs and individual susceptibility to their effects (Definitions, 2020).

Scientific Research Applications

  • Electronic Spectra and Dynamics : It's used to study the electronic spectra and intramolecular dynamics of phenanthrene in supersonic free jets (Ohta & Baba, 1986).

  • Triplet-State Energy Transfer : Phenanthrene-d10 aids in researching triplet-state energy transfer in organic single crystals (Hirota & Hutchison, 1965).

  • Vibrational Modes in Helium Expansions : It's used for studying vibrational modes in supersonic expansions of helium (Warren, Hayes, & Small, 1986).

  • Hyperfine Interaction and Spin Densities : The molecule in its triplet electronic state helps study hyperfine interaction tensor components and spin densities (Hutchison & McCann, 1974).

  • Radiationless Energy Transfer : It assists in studying radiationless energy transfer between molecules (Bennett, Schwenker, & Kellogg, 1964).

  • Pharmacokinetics in Smokers : this compound is pivotal in studying the pharmacokinetics of polycyclic aromatic hydrocarbons (PAHs) in smokers, which is useful for lung cancer susceptibility assessment (Zhong et al., 2011).

  • Metabolism Assessment : Its oral dosing is used to assess an individual's capacity for PAH metabolism by the diol epoxide pathway, identifying smokers at higher risk for lung cancer (Zhong et al., 2011).

  • Absorption Spectrum Studies : The compound is used in measuring polarized absorption spectra in phenanthrene crystals (Gordon, 1966).

  • Metabolic Activation Indicator : It can be used to identify subjects with extensive metabolic activation of PAHs, indicating lung cancer susceptibility (Wang et al., 2012).

  • Intramolecular Vibronic Coupling : Its use in mixed crystals allows for the study of intramolecular vibronic coupling in electronic transitions and guest-host interactions (Hochstrasser & Small, 1966).

Safety and Hazards

Phenanthrene-d10 is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Phenanthrene-d10 is a deuterium-labeled version of Phenanthrene . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) often used as an indicator for monitoring PAH-contaminated matrices . It can induce oxidative stress and inflammation . .

Mode of Action

It’s known that phenanthrene, the non-deuterated form, can induce oxidative stress and inflammation . This suggests that this compound might interact with its targets in a similar manner, leading to these physiological changes.

Biochemical Pathways

Phenanthrene, the parent compound of this compound, is known to be metabolized in plants and bacteria. For instance, Panicum miliaceum, a plant species, can degrade Phenanthrene through a phytodegradation pathway involving three significant benzene ring cleavage steps . Similarly, a bacterial strain, Alcaligenes ammonioxydans, isolated from petroleum-contaminated soil, can degrade Phenanthrene . The degradation products identified via GC–MS analysis include salicylic acid, catechol, and various phthalic acid derivatives . These findings suggest that this compound might be metabolized through similar biochemical pathways, affecting downstream processes related to oxidative stress and inflammation.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might be influenced by its deuterium labeling, potentially impacting its bioavailability.

Result of Action

Phenanthrene, the parent compound, is known to induce oxidative stress and inflammation . Therefore, it’s plausible that this compound might have similar effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Phenanthrene-d10, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, notably the strain Alcaligenes ammonioxydans [VITRPS2], which has been isolated from petroleum-contaminated soil . This strain exhibits a degradation efficiency of up to 72% for phenanthrene .

Cellular Effects

This compound influences cell function by inducing oxidative stress and inflammation . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in the cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation, with long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPNZTXNASCQKK-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893475
Record name Phenanthrene-d10
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Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Phenanthrene-d10
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CAS RN

1517-22-2
Record name Phenanthrene-d10
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Record name Phenanthrene-d10
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Record name 1517-22-2
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Synthesis routes and methods I

Procedure details

9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester 8.11 g (0.025 mol) obtained in the example I-1 was dissolved in chloride methylene 100 ml, by ice-cooling and mixing under nitrogen gas airstreams, 1M 3 bromide boron/chloride methylene solution 100 ml (0.1 mol) was dropped for 60 minutes, and further a mixing reaction was performed for 5 hours under a room temperature. Then, reactants were poured into an ice, water was added, and further hydrogen carbonate sodium 8.4 g (0.1 mol) was added and mixed sufficiently, accordingly extracted crystals were filtered. Then, they were washed twice by 500 ml ion exchange water and dried under reduced pressure at the temperature of 60° C., thus 5.84 g (yield 88.4%) objective phenanthrene compound was obtained. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 5.
Name
9-methoxy phenanthrene-1,2-dicarboxylic acid dimethyl ester
Quantity
8.11 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromide boron chloride methylene
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
chloride methylene
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
88.4%

Synthesis routes and methods II

Procedure details

1-methoxy-4-vinyl naphthalene 18.42 g (0.1 mol) and acetylene dicarboxylic acid dimethyl ester 28.42 g (0.2 mol) were dissolved in nitrobenzene, 200 ml, and they were reacted for 7 hours at the temperature of 130° C. After cooling, nitrobenzene was escaped in vapor under a reduced pressure condition, silica gel column chromatography (developing solvent n-hexane: an acetic acid ethyl=9:1) process was performed to residual elements, crude material, 23.08 g, was obtained. Further, objective phenanthrene compounds, 19.85 g (yield 61.2%) was obtained by recrystallizing from n-butanol. A melting point was 150.2 to 151.0° C. An infrared absorption spectrum of this phenanthrene compound is shown in FIG. 4.
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
28.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61.2%

Synthesis routes and methods III

Procedure details

In a photoreaction container, argon was infused into a solution of 4.0 g (10.0 mmol) of stilbene in 7 L of acetonitrile at room temperature while stirring. After 10 minutes, 2.5 g (10.0 mmol, 1.0 eq.) of iodine and 28 mL (400.0 mmol, 40 eq.) of propylene oxide were added, followed by irradiation of light at room temperature while stirring. After 72 hours of irradiation, the disappearance of the raw materials was confirmed, and the resulting reaction liquid was concentrated. The residual product was dissolved in 500 mL of chloroform, followed by washing with 1 L of saturated sodium thiosulfate and 500 mL of brine. The organic layer was dried over magnesium sulfate, and then the solvent was distilled under reduced pressure to give a solid. The solid was collected by suction filtration using a Büchner funnel and a filtering flask, which was then washed with 50 mL of methanol twice. The solid was dried under reduced pressure at 60° C. to give 2.6 g (64%) of light brown powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthrene-d10
Reactant of Route 2
Phenanthrene-d10
Reactant of Route 3
Phenanthrene-d10
Reactant of Route 4
Phenanthrene-d10
Reactant of Route 5
Phenanthrene-d10
Reactant of Route 6
Phenanthrene-d10

Q & A

ANone: The molecular formula is C14D10, and the molecular weight is 188.27 g/mol.

A: Yes, studies have examined its infrared (IR) spectra [], fluorescence excitation spectra, and fluorescence decays []. Research has also focused on its triplet-triplet absorption spectra [, ].

ANone: The provided research doesn't highlight any catalytic properties or applications for Phenanthrene-d10. Its primary use is as an analytical standard.

A: While this compound itself is not investigated for biological activity, the research emphasizes its use as an internal standard due to its chemical similarity to other PAHs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests that deuteration does not drastically alter its fundamental chemical behavior.

ANone: While specific SHE regulations aren't discussed, researchers should consult relevant safety data sheets and handle this compound, like other PAHs, with appropriate precautions.

ANone: The provided research does not focus on the pharmacokinetic or pharmacodynamic properties of this compound.

ANone: The studies provided do not explore the in vitro or in vivo efficacy of this compound, as its primary application is as an analytical standard.

ANone: This aspect is not relevant to the provided research, as this compound is not studied in a biological context.

ANone: While specific toxicity data on this compound may be limited, researchers should handle it with caution, as with other PAHs. Consult safety data sheets for proper handling and disposal.

ANone: These aspects are not applicable to the provided research as this compound is primarily utilized as an analytical standard.

A: It serves as an internal standard in GC-MS for quantifying other PAHs in diverse matrices like air, water, and biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Its similar chemical behavior to other PAHs ensures accurate quantification by mitigating variations during sample preparation and analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: While the research doesn't directly address its environmental impact, this compound, like other PAHs, requires careful handling and disposal to minimize potential environmental risks.

ANone: The provided research does not offer insights into the dissolution and solubility properties of this compound.

A: Although not explicitly detailed, the use of this compound as an internal standard in the presented research implicitly relies on validated analytical methods and quality control measures standard to analytical chemistry practices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: These aspects are outside the scope of the provided research, which focuses on the analytical applications of this compound.

A: Yes, other deuterated PAHs, like acenaphthene-d10, chrysene-d12, and perylene-d12, can be used depending on the specific PAHs being analyzed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

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